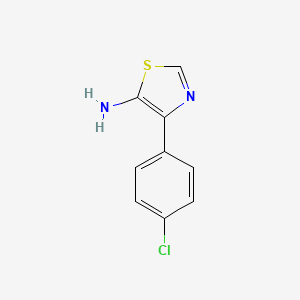

4-(4-Chlorophenyl)-1,3-thiazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Chlorophenyl)-1,3-thiazol-5-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a chlorophenyl group at the 4-position and an amine group at the 5-position of the thiazole ring gives this compound unique chemical and biological properties. It has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

化学反応の分析

Types of Reactions: 4-(4-Chlorophenyl)-1,3-thiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted thiazoles.

科学的研究の応用

Anti-inflammatory Properties

Research has demonstrated that derivatives of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine exhibit potent anti-inflammatory activity. A study focused on synthesizing N-aryl-4-aryl-1,3-thiazole derivatives found that these compounds directly inhibit 5-lipoxygenase (LOX), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. The specific derivative N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was highlighted for its strong inhibitory effects against LOX, suggesting its potential as a therapeutic agent for inflammatory diseases such as asthma and rheumatoid arthritis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study synthesized various derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole and assessed their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, compounds exhibited selective cytotoxicity towards cancer cells over normal cells, with some derivatives demonstrating IC50 values as low as 2.32 µg/mL . The mechanism of action involved inducing cell cycle arrest and apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins .

Alzheimer’s Disease

Compounds containing thiazole moieties have shown promise as acetylcholinesterase inhibitors, which are critical for treating Alzheimer's disease. Research indicates that thiazole derivatives can enhance acetylcholine levels by inhibiting the enzyme responsible for its breakdown . This suggests that this compound could be explored further for its potential neuroprotective effects.

Antiviral Activity

Another area of interest is the antiviral activity of thiazole derivatives. Studies have indicated that certain substitutions on the thiazole ring can enhance antiviral properties against specific viral strains . This opens avenues for developing new antiviral agents based on the thiazole scaffold.

Data Summary

The following table summarizes key findings related to the applications of this compound:

作用機序

The mechanism of action of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular pathways, leading to its biological effects. For example, in cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial membrane potential. It also modulates cell signaling pathways, leading to reduced cell proliferation and increased cell death .

類似化合物との比較

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares a similar chlorophenyl group but has a different heterocyclic core.

4-Chlorophenyl-1,3-thiazole: Lacks the amine group at the 5-position.

4-(4-Chlorophenyl)-1,3-thiazol-2-amine: Similar structure but with the amine group at a different position.

Uniqueness: 4-(4-Chlorophenyl)-1,3-thiazol-5-amine is unique due to the specific positioning of the chlorophenyl and amine groups, which confer distinct chemical reactivity and biological activity.

生物活性

4-(4-Chlorophenyl)-1,3-thiazol-5-amine is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer, bacterial infections, and neurodegenerative disorders. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors such as thiourea and substituted acetophenones. The general method includes:

- Reactants : Thiourea and 4-chloroacetophenone.

- Reaction Conditions : The mixture is usually heated under reflux in a suitable solvent.

- Purification : The product is purified through recrystallization or chromatography.

This compound can also be synthesized using multi-component reactions that yield a variety of thiazole derivatives with different substituents, enhancing their biological activity.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate moderate to strong activity against various bacterial strains such as Bacillus subtilis and Salmonella typhi .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | Bacillus subtilis | Moderate |

| This compound | Salmonella typhi | Strong |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease. In vitro studies report IC50 values indicating significant inhibitory effects:

| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.10 ± 0.05 | Donepezil: 2.16 ± 0.12 |

| Butyrylcholinesterase (BuChE) | 0.20 ± 0.05 | Donepezil: 4.5 ± 0.11 |

These findings suggest that modifications to the thiazole structure can enhance AChE inhibition potency significantly .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties as well. Preliminary studies indicate that compounds with similar structures to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Study on Antibacterial Properties

In a study evaluating the antibacterial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria, it was found that certain derivatives exhibited marked activity against strains such as Pseudomonas aeruginosa and Bacillus cereus. The study highlighted the structure-activity relationship (SAR), showing that substitutions on the phenyl ring significantly influenced antibacterial efficacy .

Study on Neuroprotective Effects

A recent investigation into the neuroprotective effects of thiazole derivatives indicated that compounds like this compound could protect neuronal cells from oxidative stress-induced damage by inhibiting AChE activity and modulating neurotransmitter levels . This suggests potential applications in treating neurodegenerative diseases.

特性

IUPAC Name |

4-(4-chlorophenyl)-1,3-thiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTRFFRSGLDMCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。